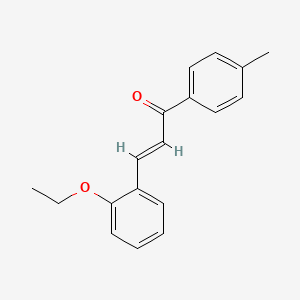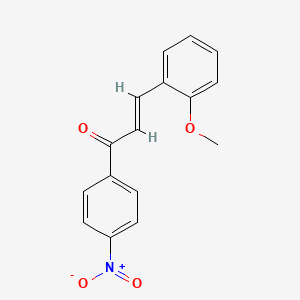
(E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Descripción general
Descripción
(E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as MNPP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MNPP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 309.3 g/mol.
Aplicaciones Científicas De Investigación
Potential in Cancer Therapy
(E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one and its derivatives have been explored for their potential in cancer therapy. A study by (Singh et al., 2016) synthesized Ru(II) DMSO complexes with substituted chalcone ligands, including a derivative of this compound. These complexes showed significant anti-breast cancer activity, evident from cytotoxicity, DNA fragmentation, and cell cycle arrest in breast cancer cells. Another research by (Qiu et al., 2012) synthesized a series of nitrochalcones, including (E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, and evaluated their cytotoxic and antimicrobial activities. One derivative showed favorable in vitro cytotoxic activity against a human tumor cell line.
Optical and Electronic Properties
The compound's derivatives have been studied for their photophysical properties. (Kumari et al., 2017) investigated the absorption and fluorescence characteristics of chalcone derivatives in different solvents. The study revealed bathochromic shifts from non-polar to polar solvents due to intramolecular charge transfer interactions. Moreover, (Maidur et al., 2017) and (Maidur et al., 2018) conducted studies on nonlinear optical properties of chalcone derivatives. They found these compounds exhibit strong nonlinear absorption behavior and are promising materials for optical limiting applications in the visible region.
Structural Analysis and Properties
Structural analysis of chalcone derivatives has been conducted to understand their molecular interactions and stability. (Gomes et al., 2021) and (Gomes et al., 2020) performed detailed structural analyses of chalcone derivatives, revealing the importance of π interactions in their structures. They used techniques like Hirshfeld surface analysis and PIXEL calculations to investigate the relative contributions of various intermolecular contacts.
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(10-7-12)17(19)20/h2-11H,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTZGDOZQOHFFJ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




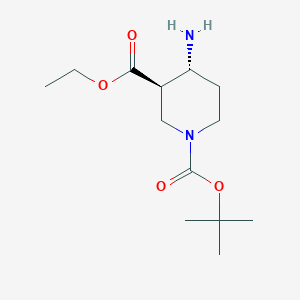
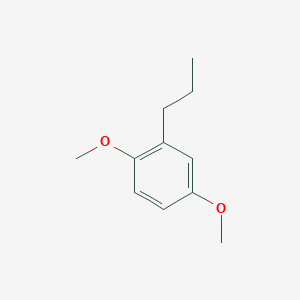


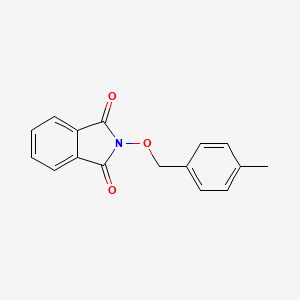
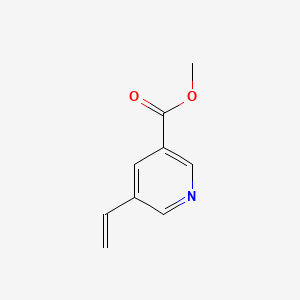


![Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3133447.png)


